N-(3-氯-4-氟苯基)乙酰胺

描述

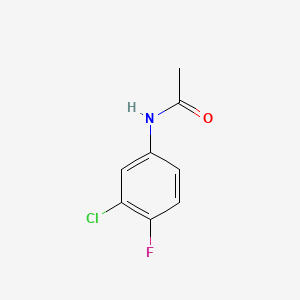

“N-(3-Chloro-4-fluorophenyl)acetamide” is a chemical compound with the empirical formula C8H6Cl2FNO . It is a solid substance .

Synthesis Analysis

The synthesis of “N-(3-Chloro-4-fluorophenyl)acetamide” involves a reaction with concentrated sulfuric acid and nitric acid. The compound is added to a cold mixture of these acids, stirred at 0°C for 10 minutes, and then at room temperature for 30 minutes. The reaction mixture is then poured into ice-cold water. The resulting precipitate is collected by filtration, washed thoroughly with water, and recrystallized from acetonitrile.

Molecular Structure Analysis

The molecular weight of “N-(3-Chloro-4-fluorophenyl)acetamide” is 222.04 . The InChI key for this compound is DJPAQYXQRCWKEH-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

“N-(3-Chloro-4-fluorophenyl)acetamide” is a solid substance . Its molecular weight is 222.04 , and its InChI key is DJPAQYXQRCWKEH-UHFFFAOYSA-N .

科学研究应用

潜在的杀虫剂应用

由Olszewska等人(2008年)进行的研究通过X射线粉末衍射表征了N-芳基-2,4-二氯苯氧乙酰胺的四个衍生物,包括N-(3-氯-4-氟苯基)-2-(2,4-二氯苯氧)乙酰胺。这些化合物被确定为潜在的杀虫剂,突显了它们在新农药化学品开发中的重要性 (Olszewska, Pikus, & Tarasiuk, 2008)。

抗癌和抗炎活性

Sunder和Maleraju(2013年)合成了N-(3-氯-4-氟苯基)-2-(5-((3-(4-羟基-2,2-二甲基-2,3-二氢苯并呋喃-5-基)-1-苯基-1H-吡唑-4-基)亚甲基)-4-氧代-2-硫代噻唑烷-3-基)乙酰胺的衍生物,显示出显著的抗炎活性。这表明该化合物在新药物制剂开发中的潜力 (Sunder & Maleraju, 2013)。

化学合成和晶体结构

Ping(2007年)专注于N-(2,6-二氯-4-三氟甲基苯基)乙酰胺的合成,并通过X射线衍射确定了其晶体结构。虽然与N-(3-氯-4-氟苯基)乙酰胺无直接关联,但这项研究有助于更广泛地了解类似化合物的化学性质和结构阐明技术 (Ping, 2007)。

免疫应答的调节

王等人(2004年)探索了一种新型合成化合物对肿瘤免疫应答的调节,表明相关化合物可能具有免疫调节作用。这些研究为研究N-(3-氯-4-氟苯基)乙酰胺在免疫疗法中的作用奠定了基础 (Wang, Ruszala-Mallon, Wallace, Citarella, Lin, & Durr, 2004)。

属性

IUPAC Name |

N-(3-chloro-4-fluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFNO/c1-5(12)11-6-2-3-8(10)7(9)4-6/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALPHMTFVUKDBGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00343343 | |

| Record name | N-(3-Chloro-4-fluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Chloro-4-fluorophenyl)acetamide | |

CAS RN |

877-90-7 | |

| Record name | N-(3-Chloro-4-fluorophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=877-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Chloro-4-fluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular structure of N-(3-Chloro-4-fluorophenyl)acetamide and how is it characterized?

A1: N-(3-Chloro-4-fluorophenyl)acetamide is an organic compound with the molecular formula C8H7ClFNO []. Its structure consists of an acetamide group (-NHCOCH3) attached to a chlorofluorobenzene ring at the 1 position. The structure has been elucidated using spectroscopic techniques including Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) []. X-ray crystallography studies revealed that the dihedral angle between the benzene ring and the acetamide side chain is 5.47 (6)° [].

Q2: What are the potential applications of N-(3-Chloro-4-fluorophenyl)acetamide in organic synthesis?

A2: N-(3-Chloro-4-fluorophenyl)acetamide serves as a valuable building block in organic synthesis. For example, it is used as a precursor in the synthesis of various heterocyclic compounds like thiazolidinones, which exhibit promising antimicrobial properties []. Specifically, it can be reacted with chloroacetyl chloride to yield 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide, which can be further converted into 3-(3-chloro-4-fluorophenyl)-2-imino-1,3-thiazolidin-4-one []. This highlights its potential utility in developing novel antimicrobial agents.

Q3: Has N-(3-Chloro-4-fluorophenyl)acetamide been investigated for its antimicrobial activity?

A3: While N-(3-Chloro-4-fluorophenyl)acetamide itself hasn't been extensively studied for its antimicrobial activity, derivatives incorporating its structure have shown promising results. For instance, a series of 5-arylidene-3-(3-chloro-4-fluorophenyl)-2-imino-1,3-thiazolidin-4-ones, synthesized from N-(3-Chloro-4-fluorophenyl)acetamide, exhibited notable antibacterial and antifungal activity []. This finding suggests that modifications to the core structure of N-(3-Chloro-4-fluorophenyl)acetamide can lead to compounds with enhanced antimicrobial properties.

Q4: Are there any reported crystallographic studies on N-(3-Chloro-4-fluorophenyl)acetamide or its derivatives?

A4: Yes, crystallographic studies have been conducted on both N-(3-Chloro-4-fluorophenyl)acetamide and some of its derivatives. For N-(3-Chloro-4-fluorophenyl)acetamide, the crystal structure reveals the formation of C(4) chains along the [] direction through intermolecular N—H⋯O hydrogen bonds []. Additionally, an intramolecular C—H⋯O hydrogen bond creates an S(6) ring motif within the molecule []. These structural details provide insights into the molecule's potential interactions and packing within a crystal lattice. Further, crystallographic data for several N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, which share structural similarities with N-(3-Chloro-4-fluorophenyl)acetamide, have been reported []. This data, including peak positions, Miller indices and unit cell parameters, contributes to understanding the structural characteristics of this class of compounds [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。